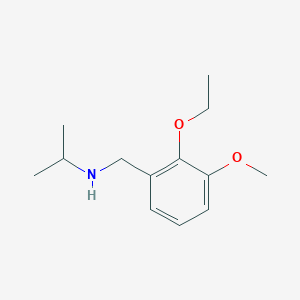

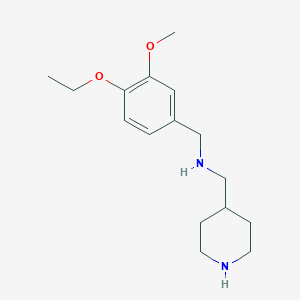

![molecular formula C19H22BrNO2 B262738 N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)

N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTAA is a small molecule that has a unique structure and properties that make it a promising candidate for drug development, imaging, and other applications. In

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine varies depending on its application. In cancer therapy, this compound inhibits the activity of CAIX, which is involved in regulating the pH of cancer cells. CAIX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. Inhibition of CAIX activity by this compound leads to a decrease in the pH of cancer cells, which impairs their ability to grow and survive.

In imaging, this compound acts as a contrast agent for MRI by shortening the relaxation time of water protons in tissues and organs. This leads to an increase in signal intensity, which allows for the visualization of tissues and organs in vivo. In fluorescence imaging, this compound acts as a probe for detecting ROS in cells. This compound undergoes a chemical reaction with ROS, which leads to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence and location of ROS in cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are dependent on its application. In cancer therapy, this compound has been shown to reduce the growth and metastasis of cancer cells by inhibiting the activity of CAIX. This leads to a decrease in the pH of cancer cells, which impairs their ability to grow and survive. In imaging, this compound has been used as a contrast agent for MRI and a fluorescent probe for detecting ROS in cells. The use of this compound as a contrast agent and probe has enabled the visualization and detection of tissues and molecules in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine in lab experiments include its unique structure and properties, which make it a promising candidate for drug development, imaging, and chemical biology. This compound has a high relaxivity, which makes it an effective contrast agent for MRI. This compound also has a high specificity for CAIX, which makes it a promising candidate for cancer therapy. The limitations of using this compound in lab experiments include its complex synthesis method, which requires specialized equipment and expertise. This compound also has limited water solubility, which can affect its efficacy and toxicity in vivo.

Future Directions

The future directions for N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine research include its continued development as a drug candidate for cancer therapy and imaging agent for MRI and fluorescence imaging. This compound has shown promising results in preclinical studies, and further optimization and testing are needed to determine its efficacy and safety in clinical trials. This compound can also be modified to enhance its properties, such as water solubility and specificity for other targets. The use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, can also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis method of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the synthesis of 2-bromo-5-nitrobenzyl alcohol, followed by the conversion of the nitro group to an amine group. The amine group is then protected with benzyl ether, and the bromine atom is introduced to the benzyl group. Finally, the tetrahydrofuran group is introduced to the amine group to yield this compound. The synthesis of this compound is a complex process that requires careful optimization and purification to obtain a high yield and purity.

Scientific Research Applications

N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential applications in various fields, including drug development, imaging, and chemical biology. In drug development, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity has been shown to reduce the growth and metastasis of cancer cells, making this compound a promising candidate for cancer therapy.

In imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI). This compound has a high relaxivity, which makes it an effective contrast agent for visualizing tissues and organs in vivo. This compound has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are involved in many physiological processes and diseases, and the ability to detect them in real-time can provide valuable insights into their roles in health and disease.

properties

Molecular Formula |

C19H22BrNO2 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

InChI |

InChI=1S/C19H22BrNO2/c20-17-8-9-19(23-14-15-5-2-1-3-6-15)16(11-17)12-21-13-18-7-4-10-22-18/h1-3,5-6,8-9,11,18,21H,4,7,10,12-14H2 |

InChI Key |

PREAXUKGCQUJBJ-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)

![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)

![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)